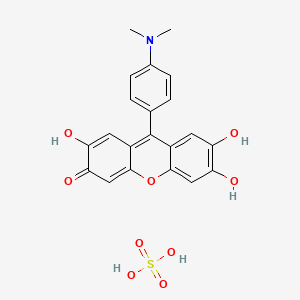

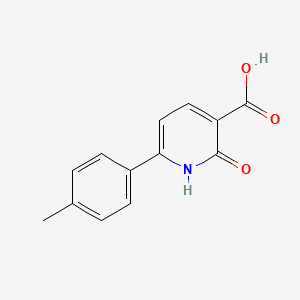

9-(4'-Dimethylaminophenyl)-2,6,7-trihydroxyfluorone Sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

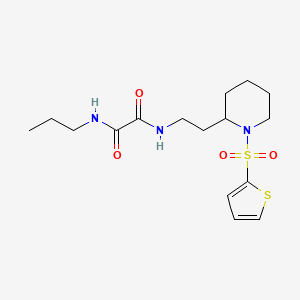

The compound seems to be related to Dimethyl-4-phenylenediamine , which is an amine used as an accelerator for the vulcanization of rubber . It can also be used in oxidase tests .

Synthesis Analysis

While specific synthesis information for the compound was not found, there are methods for the preparation of similar compounds. For instance, isomeric (Е)-[4-(dimethylamino)phenyl]-vinylquinoxalines, which serve as precursors for new nonlinear optical chromophores with potentially high first hyperpolarizability values, can be prepared by the nitrosylation of dimethylaniline followed by reduction .Scientific Research Applications

1. Conformational Analysis and Interaction Studies

9-(2'-Dimethylaminophenyl)-9-fluorenols and fluorenes have been synthesized and studied for their conformational equilibria. The interactions between the dimethylammonio group and the fluorene ring are influenced by the π-electron density of the fluorene ring, which affects their N–H···π interaction, crucial for understanding the molecular behavior of such compounds (Nishida et al., 1989).

2. Nuclear Staining in Histology

Phenyl and methyl trihydroxyfluorones, including derivatives similar to 9-(4'-Dimethylaminophenyl)-2,6,7-trihydroxyfluorone Sulfate, have been used as nuclear stains in histology. These compounds are effective in staining nuclei and are not affected by acid extraction of nucleic acids, demonstrating their potential in biological sample analysis (Lillie et al., 1975).

3. Photolysis Studies

Studies on the photolysis of 9-Arylfluoren-9-yl cations, which are closely related to 9-(4'-Dimethylaminophenyl)-2,6,7-trihydroxyfluorone Sulfate, provide insights into the quantum yields and decay rates of these cations. These findings are significant for understanding the photochemical behavior of fluorene derivatives (Cozens et al., 1992).

4. Metal Ion Analysis and Colorimetric Reagents

Phenylfluorone derivatives have been synthesized for studying reactions with metal ions. The introduction of substituents like dimethylaminophenyl affects the absorption maxima of metal chelates, making these compounds valuable in colorimetric analysis of metal ions (Sano, 1958).

5. Environmental Sample Analysis

Modified phenylfluorone methods, involving compounds related to 9-(4'-Dimethylaminophenyl)-2,6,7-trihydroxyfluorone Sulfate, have been developed for analyzing organotin compounds in environmental samples. This demonstrates their application in detecting and quantifying trace elements in complex samples (Sherman & Carlson, 1980).

Mechanism of Action

Mode of Action

Compounds with similar structures, such as quaternary ammonium salts, have been shown to disrupt bacterial membranes through a combination of lipophilic and electrostatic adsorption at the water-membrane interface

Biochemical Pathways

Related compounds have been shown to have antimicrobial activity, suggesting that they may interfere with essential biochemical pathways in bacteria

Pharmacokinetics

The compound’s bioavailability, metabolism, and excretion patterns remain unknown .

properties

IUPAC Name |

9-[4-(dimethylamino)phenyl]-2,6,7-trihydroxyxanthen-3-one;sulfuric acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO5.H2O4S/c1-22(2)12-5-3-11(4-6-12)21-13-7-15(23)17(25)9-19(13)27-20-10-18(26)16(24)8-14(20)21;1-5(2,3)4/h3-10,23-25H,1-2H3;(H2,1,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEZUFUTYIOMXPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO9S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(4'-Dimethylaminophenyl)-2,6,7-trihydroxyfluorone Sulfate | |

CAS RN |

71501-19-4 |

Source

|

| Record name | 3H-Xanthen-3-one, 9-[4-(dimethylamino)phenyl]-2,6,7-trihydroxy-, sulfate (1:1) (salt) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71501-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(2,6,7-trihydroxy-3-oxo-3H-xanthenyl)phenyl]dimethylammonium hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2812523.png)

![2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2812526.png)

![8-(3-chlorophenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2812527.png)

![1-(3-Chlorophenyl)-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine](/img/structure/B2812533.png)

![N-[3-(Cyclopropylsulfonylamino)phenyl]prop-2-enamide](/img/structure/B2812535.png)

![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-1-morpholinoethanone](/img/structure/B2812538.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-chloro-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2812539.png)